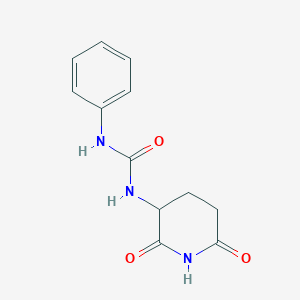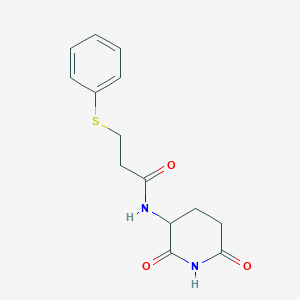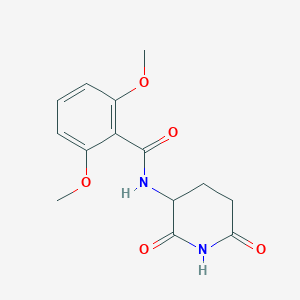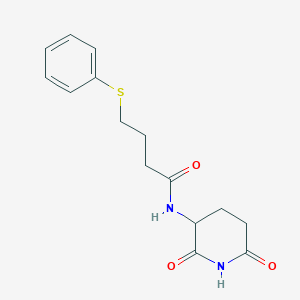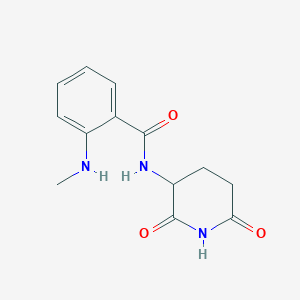
N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the late 1990s and has since been investigated for its potential as a cancer treatment.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of interferon-alpha, tumor necrosis factor-alpha, and other cytokines that are involved in the immune response. These cytokines have been shown to induce tumor necrosis and inhibit tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, inhibit tumor growth, and inhibit the growth of new blood vessels. DMXAA has also been shown to activate the immune system and induce cytokine production. In addition, DMXAA has been shown to have anti-inflammatory properties and has been investigated for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMXAA in lab experiments include its high potency and selectivity for tumor cells, as well as its ability to induce tumor necrosis and inhibit tumor growth. However, DMXAA has some limitations, including its relatively short half-life and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One direction is the investigation of its potential as an anti-angiogenic agent, as it has been shown to inhibit the growth of new blood vessels. Another direction is the investigation of its potential as an anti-inflammatory agent, as it has been shown to have anti-inflammatory properties. Additionally, the development of DMXAA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research. Finally, the investigation of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy, is an important area of future research.
Synthesemethoden
DMXAA can be synthesized through several methods, including the reaction of 3,6-dichloropyridazine with 3-aminopiperidine-2,6-dione and subsequent reaction with 2-(methylamino)benzoic acid. Alternatively, DMXAA can be synthesized through the reaction of 3,6-dichloropyridazine with 2-(methylamino)benzoic acid and subsequent reaction with 3-aminopiperidine-2,6-dione. Both methods result in the formation of DMXAA with high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and breast cancer. DMXAA has also been investigated for its potential as an anti-angiogenic agent, as it inhibits the growth of new blood vessels that are necessary for tumor growth and survival.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-9-5-3-2-4-8(9)12(18)15-10-6-7-11(17)16-13(10)19/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDANRTZBLNQEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


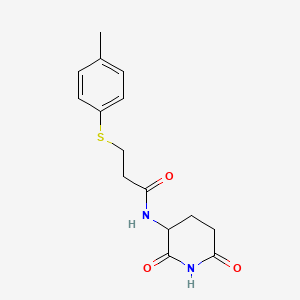
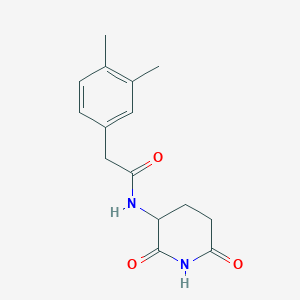
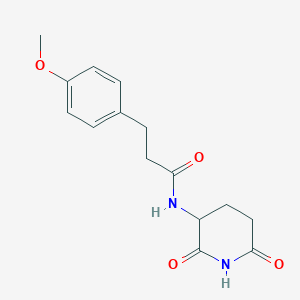


![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582161.png)


